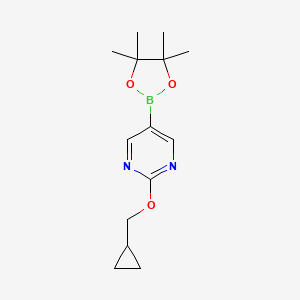![molecular formula C11H6BrClN2S B14879616 2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B14879616.png)
2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features both a thiophene and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine typically involves the palladium-catalyzed direct heteroarylation of 5-bromothiophen-2-ylpyridine. This reaction proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of palladium-catalyzed coupling reactions are widely applied in industrial settings. The scalability of these reactions makes them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic substitution.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Utilized in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling with different boronic acids can yield a variety of substituted imidazo[1,2-a]pyridine derivatives.
Applications De Recherche Scientifique
2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Material Science: Employed in the development of organic electronic materials.
Catalysis: Acts as a ligand in various catalytic processes.
Mécanisme D'action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine is not fully understood. its biological activity is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromothiophen-2-yl)pyridine: Lacks the imidazo[1,2-a]pyridine moiety.
8-Bromoquinoline: Contains a quinoline ring instead of the imidazo[1,2-a]pyridine ring.
Uniqueness
2-(5-Bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine is unique due to its dual heterocyclic structure, which imparts distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C11H6BrClN2S |
|---|---|
Poids moléculaire |
313.60 g/mol |
Nom IUPAC |
2-(5-bromothiophen-2-yl)-8-chloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H6BrClN2S/c12-10-4-3-9(16-10)8-6-15-5-1-2-7(13)11(15)14-8/h1-6H |
Clé InChI |
ZSHHADGUAIYZDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[1,3]dioxan-2-yl-phenol](/img/structure/B14879537.png)
![5-(4-Fluorophenyl)-N-[2-(thiophen-2-YL)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14879538.png)
![(6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14879539.png)

![9,9'-Spirobi[fluoren]-4-yldiphenylphosphine oxide](/img/structure/B14879551.png)




![4-[(2'-Fluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14879588.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B14879600.png)


